molecular formula C11H11NOS B7473272 N,N-dimethyl-1-benzothiophene-3-carboxamide

N,N-dimethyl-1-benzothiophene-3-carboxamide

Cat. No. B7473272
M. Wt: 205.28 g/mol
InChI Key: ISDUZANRQFOSOL-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-benzothiophene-3-carboxamide, also known as DMBC, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBC is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Scientific Research Applications

N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. N,N-dimethyl-1-benzothiophene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes that are involved in cell growth and proliferation. N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N,N-dimethyl-1-benzothiophene-3-carboxamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on HDAC activity, N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N,N-dimethyl-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory effects, and may be able to reduce the production of inflammatory cytokines. In addition, N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to have anxiolytic effects, and may be able to reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-1-benzothiophene-3-carboxamide for lab experiments is its relatively low toxicity. N,N-dimethyl-1-benzothiophene-3-carboxamide has been shown to have low toxicity in both in vitro and in vivo studies, making it a potentially safe compound for use in research. However, one limitation of N,N-dimethyl-1-benzothiophene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N,N-dimethyl-1-benzothiophene-3-carboxamide. One area of research is in the development of N,N-dimethyl-1-benzothiophene-3-carboxamide-based chemotherapeutic agents for the treatment of cancer. Another potential area of research is in the development of N,N-dimethyl-1-benzothiophene-3-carboxamide-based anti-inflammatory agents for the treatment of inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of N,N-dimethyl-1-benzothiophene-3-carboxamide and its effects on various biochemical and physiological pathways.

Synthesis Methods

N,N-dimethyl-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzothiophene with dimethylformamide dimethylacetal in the presence of a catalyst to yield N,N-dimethyl-2-aminobenzothiophene. This intermediate is then reacted with ethyl chloroformate to form N,N-dimethyl-2-(ethoxycarbonyl)benzothiophene, which is then hydrolyzed to yield N,N-dimethyl-1-benzothiophene-3-carboxamide.

properties

IUPAC Name

N,N-dimethyl-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-12(2)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDUZANRQFOSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-benzothiophene-3-carboxamide

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